Corollin

Natural Products Chemistry Glycoside Analysis Structure-Activity Relationship

Sourcing pure, structurally defined 3-nitropropanoyl glycosides for reproducible succinate dehydrogenase inhibition studies presents a significant challenge. Corollin (CAS 63461-31-4) is a distinct 2,3,6-tri-substituted D-glucose tri-ester, offering a quantifiable 1:3 molar yield of the active 3-nitropropionic acid neurotoxin. This precise prodrug profile eliminates the variability of crude plant extracts. • Resolved from coronillin and coronarian by validated HPLC retention and MS/MS signature. • Ideal analytical reference standard for 3-NPA quantitation in livestock forage and food crop safety assessments. • Serves as a chemotaxonomic marker for Coronilla varia and related Fabaceae species authentication.

Molecular Formula C15H21N3O15
Molecular Weight 483.34 g/mol
CAS No. 63461-31-4
Cat. No. B157692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorollin
CAS63461-31-4
Molecular FormulaC15H21N3O15
Molecular Weight483.34 g/mol
Structural Identifiers
SMILESC(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O
InChIInChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(32-10(20)2-5-17(26)27)14(15(23)31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1
InChIKeyXQHIJIKPDBEMSE-WMNSZERYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
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Corollin Chemical Identity and Properties


Corollin (CAS 63461-31-4) is a naturally occurring 3-nitropropanoyl-D-glucopyranose derivative with the molecular formula C₁₅H₂₁N₃O₁₅ and a molecular weight of 483.34 g/mol . It is formally defined as 2,3,6-tri-O-(3-nitropropanoyl)-α-D-glucopyranose, a tris-ester of D-glucose substituted with three 3-nitropropanoate (3-NPA) moieties at the C-2, C-3, and C-6 positions [1][2]. The compound was originally isolated from the aerial parts of Coronilla varia (crown vetch) and has subsequently been identified in other leguminous plants, including Indigofera carlesii and Corynocarpus laevigatus [3][4].

Corollin vs. Analogues: Structural Divergence


Within the class of 3-nitropropanoyl-D-glucopyranoses, Corollin (CAS 63461-31-4) is structurally and functionally distinct from its closest analogs, coronillin and coronarian. These three compounds share a D-glucose core but differ fundamentally in both the number and the regiochemistry of their 3-nitropropanoyl ester substituents [1]. Corollin is the only tris-ester that positions 3-NPA groups at the 2, 3, and 6 hydroxyls of glucose [1]. In contrast, coronillin is also a tri-ester but with substitution at the 1, 2, and 6 positions, while coronarian is a di-ester substituted only at the 2 and 6 positions [1]. This difference in substitution pattern is not trivial; the specific ester linkages on the sugar scaffold dictate the compound's physicochemical properties, such as solubility and stability, and ultimately determine its biological activity by controlling the rate and site of hydrolysis to release the active 3-nitropropionic acid (3-NPA) neurotoxin [2]. Therefore, assuming functional equivalence between Corollin and its structural relatives is scientifically unjustified and carries significant experimental risk.

Corollin Differentiation Evidence


Substitution Pattern vs. Coronillin and Coronarian

Corollin is uniquely defined by its 2,3,6-tri-O-(3-nitropropanoyl)-α-D-glucopyranose structure. In a direct isolation and characterization study from Coronilla varia, it was differentiated from its co-occurring analogs, coronillin and coronarian, by its specific esterification pattern [1]. This is not a minor difference; the position of the 3-nitropropanoyl groups on the glucose ring is the primary structural determinant for these compounds.

Natural Products Chemistry Glycoside Analysis Structure-Activity Relationship

Defined Prodrug for 3-NPA Neurotoxin

The primary mechanism of action for Corollin is its hydrolysis, which releases 3-nitropropionic acid (3-NPA) . This is a critical distinction from many other natural products that may have pleiotropic or undefined mechanisms. The specific release of 3-NPA from Corollin is a direct consequence of its ester linkages, making it a quantifiable prodrug for this specific neurotoxin.

Mechanism of Action Toxicology Natural Product Pharmacology

Analytical Resolution from In-Class Analogs

The unique structure of Corollin translates into measurable differences in its physicochemical properties, which are essential for its detection and quantitation. These properties are not merely theoretical; they are the basis for analytical methods that can distinguish Corollin from its in-class analogs like coronillin and coronarian in complex mixtures [1].

Analytical Chemistry Chromatography Quality Control

Corollin Research and Procurement Applications


Controlled 3-NPA Delivery in Neurotoxicity Studies

Given its defined prodrug nature, Corollin is the ideal candidate for research requiring precise, dose-controlled exposure to 3-nitropropionic acid (3-NPA) . This application leverages the quantifiable 1:3 molar yield of 3-NPA from Corollin's tri-ester structure, which is a direct differentiator from the 1:2 yield of coronarian [1]. This allows researchers to study the specific and potent inhibition of succinate dehydrogenase (SDH) and the resulting mitochondrial toxicity with a greater degree of experimental control than is possible with crude plant extracts or less-defined toxin sources [2].

Analytical Standard for Food and Feed Safety

Corollin serves as a crucial analytical reference standard for developing and validating quantitative assays for 3-nitropropanoyl glucosides in livestock forage and food crops . Because 3-NPA poisoning from plants like Coronilla varia is a documented veterinary toxicology concern, having a pure, well-characterized standard of Corollin is essential [3]. The compound's distinctive HPLC retention and MS/MS signature, which allow it to be resolved from coronillin and coronarian, make it an indispensable tool for accurate risk assessment in agricultural and food safety laboratories [4].

Chemotaxonomic Marker for Botanical Authentication

As a specific and structurally confirmed secondary metabolite, Corollin functions as a chemotaxonomic marker for the botanical identification and quality control of Coronilla varia and related Fabaceae species [1]. Its presence, confirmed by its unique analytical profile, provides definitive evidence for the identity of the plant material. This is a higher-resolution approach than relying on generic or non-specific assays, making Corollin a valuable tool for natural product chemistry and botanical authentication workflows [2].

SAR Studies of Nitropropanoyl Glycosides

Corollin, with its 2,3,6-tri-substitution pattern, is an essential component in any systematic SAR study of 3-nitropropanoyl glycosides . It provides a key data point when compared against its in-class analogs coronillin (1,2,6-tri-ester) and coronarian (2,6-di-ester). By testing these structurally defined compounds in parallel, researchers can isolate the influence of specific esterification patterns on biological endpoints such as hydrolysis rate, cellular uptake, and in vivo toxicity, thereby building a robust, evidence-based understanding of this class of compounds [1].

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